

Spectroscopic Profile of 4-Tert-butoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: **4-Tert-butoxyaniline**

Cat. No.: **B1279196**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-butoxyaniline**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **4-tert-butoxyaniline**.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78	d, J=8.8 Hz	2H	Ar-H (ortho to -O(t-Bu))
6.63	d, J=8.8 Hz	2H	Ar-H (ortho to -NH ₂)
3.45	br s	2H	-NH ₂
1.29	s	9H	-C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm	Assignment
150.0	Ar-C (para to -NH_2)
140.4	Ar-C (para to -O(t-Bu))
122.5	Ar-CH (ortho to -O(t-Bu))
115.8	Ar-CH (ortho to -NH_2)
78.1	$\text{-OC(CH}_3\text{)}_3$
28.9	$\text{-C(CH}_3\text{)}_3$

Table 3: Infrared (IR) Spectroscopy Data (Neat)

Wavenumber (cm^{-1})	Intensity	Assignment
3435, 3350	Strong, Sharp	N-H Stretch (asymmetric & symmetric)
2975	Strong	C-H Stretch (sp^3)
1620	Medium	N-H Bend (scissoring)
1510	Strong	C=C Stretch (aromatic)
1230	Strong	C-O Stretch (aryl ether)
825	Strong	C-H Bend (para-disubstituted aromatic)

Table 4: Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
165	30	$[\text{M}]^+$ (Molecular Ion)
150	100	$[\text{M} - \text{CH}_3]^+$ (Base Peak)
109	45	$[\text{M} - \text{C}_4\text{H}_8]^+$
93	25	$[\text{C}_6\text{H}_5\text{NH}_2]^+$
57	40	$[\text{C}_4\text{H}_9]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **4-tert-butoxyaniline** was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- The sample was vortexed to ensure homogeneity.

^1H and ^{13}C NMR Acquisition:

- Spectra were recorded on a 400 MHz NMR spectrometer.
- For ^1H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence was utilized with a spectral width of 0 to 220 ppm. A longer acquisition time and a greater number of scans were employed due to the lower natural abundance of the ^{13}C isotope.
- The obtained Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- A small amount of neat (undiluted) **4-tert-butoxyaniline** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates were gently pressed together to form a thin, uniform liquid film.

FTIR Spectrum Acquisition:

- A background spectrum of the empty sample compartment was recorded to account for atmospheric and instrumental variations.
- The prepared salt plates were placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum was recorded over the range of 4000 to 400 cm^{-1} .
- The resulting spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

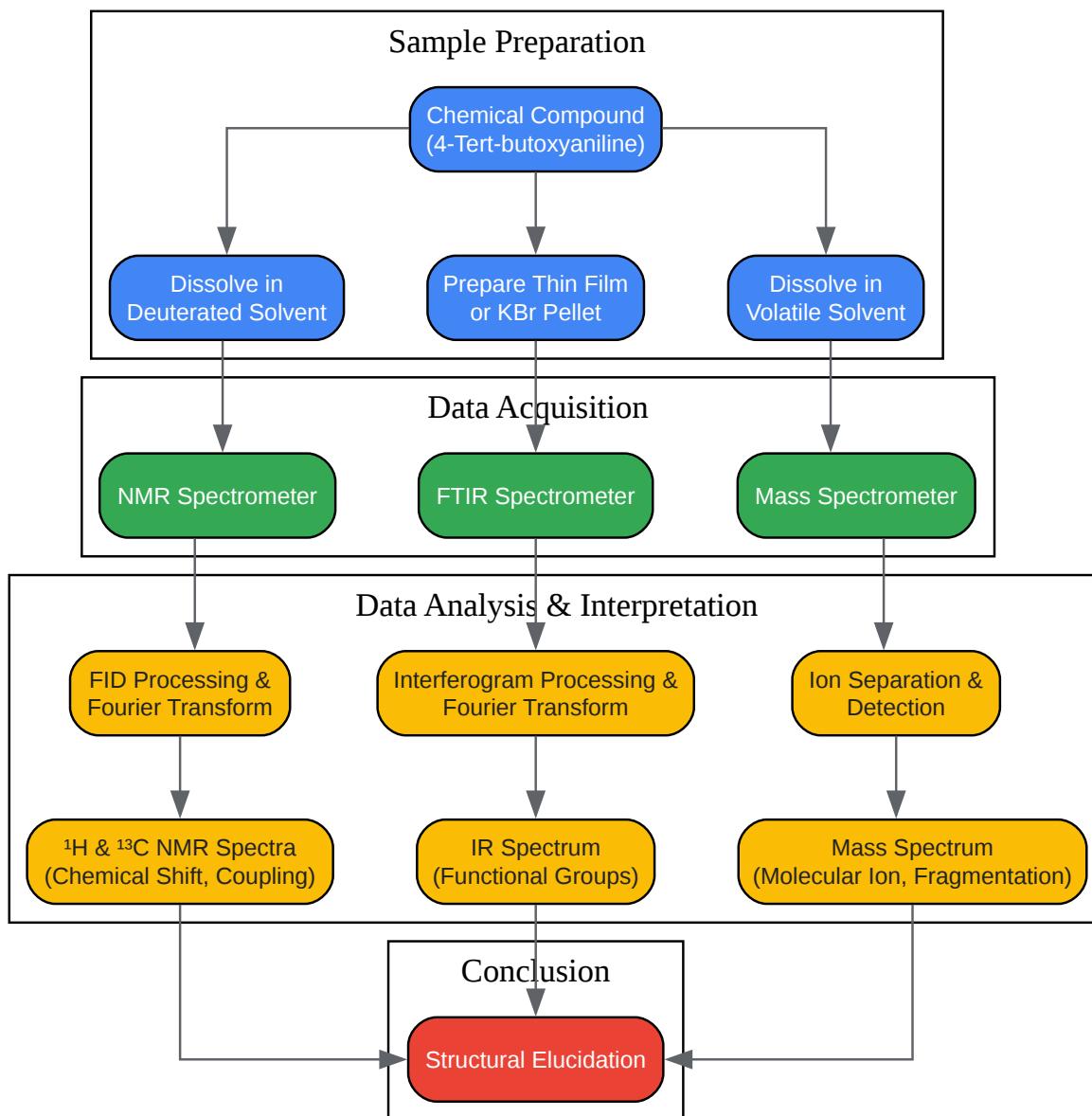
- A dilute solution of **4-tert-butoxyaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) was prepared.
- The sample was introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Electron Impact (EI) ionization was employed, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- A detector recorded the abundance of each ion.
- The data was processed to generate a mass spectrum, which plots the relative intensity of ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-tert-butoxyaniline**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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